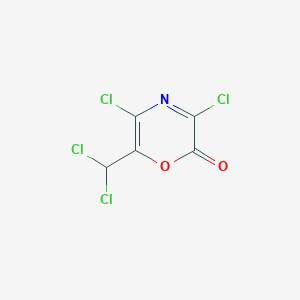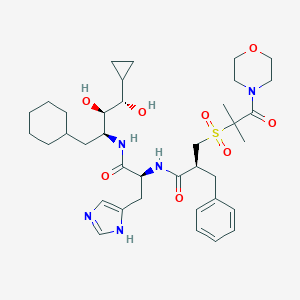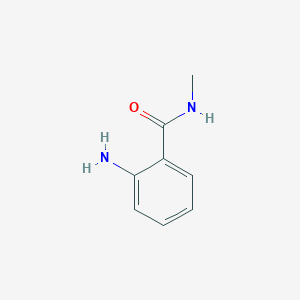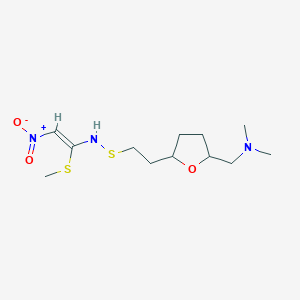
Cistoran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cistoran is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic analog of the natural compound cysteamine, which is involved in various physiological processes in the body. Cistoran has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Cistoran is complex and not fully understood. It is believed to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress in the body. Cistoran has also been shown to modulate various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Effets Biochimiques Et Physiologiques
Cistoran has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate cellular metabolism. Cistoran has also been shown to have neuroprotective effects, protecting against neuronal damage in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cistoran in lab experiments is its ability to modulate various physiological processes in the body. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Cistoran is its relatively short half-life, which can make it difficult to study its long-term effects in the body. Additionally, the precise mechanism of action of Cistoran is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on Cistoran. One area of interest is the study of its effects on cellular metabolism and energy production. Cistoran has been shown to improve mitochondrial function, and further research in this area could lead to the development of new therapies for diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the study of Cistoran's effects on the immune system, particularly in the context of autoimmune diseases. Overall, Cistoran has great potential for further research and development in a wide range of scientific fields.
Méthodes De Synthèse
Cistoran is typically synthesized through a chemical reaction between cysteamine and acetic anhydride. This reaction results in the formation of N-acetylcysteamine, which can then be further reacted with hydrochloric acid to produce Cistoran. The synthesis of Cistoran is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Cistoran has been used extensively in scientific research due to its ability to modulate various physiological processes in the body. It has been shown to have a wide range of applications, including the study of oxidative stress, inflammation, and cellular metabolism. Cistoran has also been used in the study of various diseases, including Parkinson's disease and cystinosis.
Propriétés
Numéro CAS |
127060-77-9 |
|---|---|
Nom du produit |
Cistoran |
Formule moléculaire |
C12H23N3O3S2 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
(Z)-N-[2-[5-[(dimethylamino)methyl]oxolan-2-yl]ethylsulfanyl]-1-methylsulfanyl-2-nitroethenamine |
InChI |
InChI=1S/C12H23N3O3S2/c1-14(2)8-11-5-4-10(18-11)6-7-20-13-12(19-3)9-15(16)17/h9-11,13H,4-8H2,1-3H3/b12-9- |
Clé InChI |
STDMFOCOBBMIAD-XFXZXTDPSA-N |
SMILES isomérique |
CN(C)CC1CCC(O1)CCSN/C(=C/[N+](=O)[O-])/SC |
SMILES |
CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC |
SMILES canonique |
CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC |
Synonymes |
cistoran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



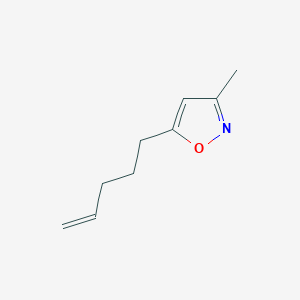

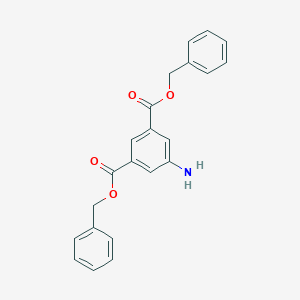
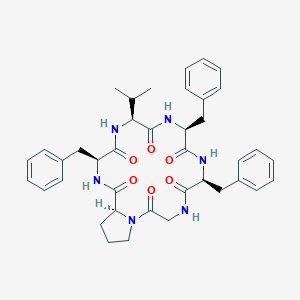
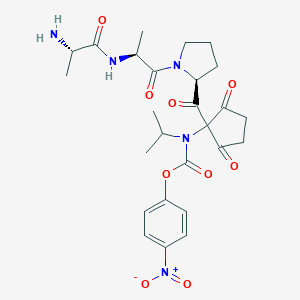
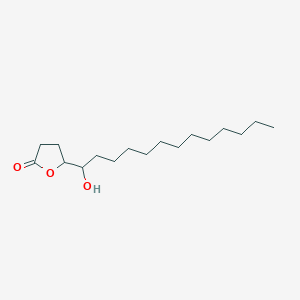
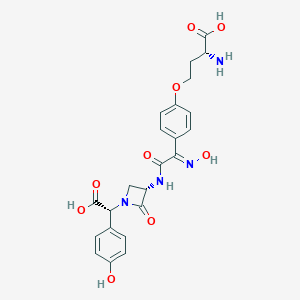
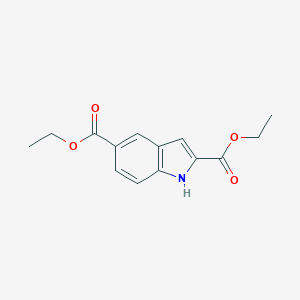
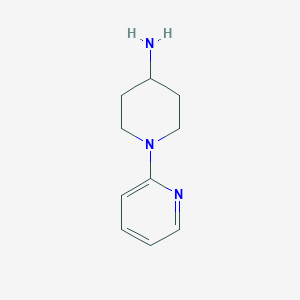
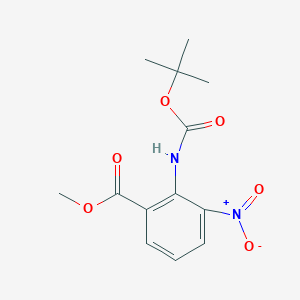
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
